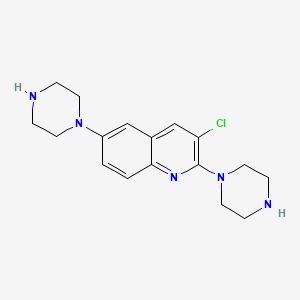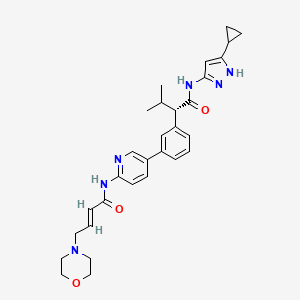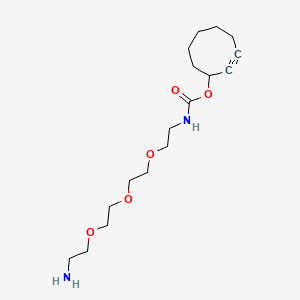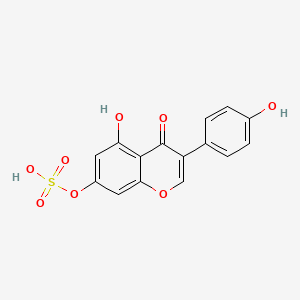
Gdi2-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gdi2-IN-1, also known as compound (+)-37, is a potent inhibitor of GDP-dissociation inhibitor beta (GDI2). It demonstrates significant inhibitory activity with an IC50 of 2.87 micromolar and a dissociation constant (KD) of 36 micromolar. This compound has shown excellent in vivo antitumor efficacy in pancreatic xenograft models that overexpress GDI2 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Gdi2-IN-1 involves multiple steps, including the formation of key intermediates through various organic reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The process would also involve purification steps such as crystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions: Gdi2-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Gdi2-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of GDP-dissociation inhibitor beta (GDI2) and its effects on cellular processes.
Biology: Investigated for its role in regulating the GDP-GTP exchange reaction of small GTP-binding proteins involved in vesicular trafficking.
Medicine: Explored for its potential antitumor activity, particularly in pancreatic cancer models overexpressing GDI2.
作用机制
Gdi2-IN-1 exerts its effects by inhibiting GDP-dissociation inhibitor beta (GDI2). This inhibition disrupts the GDP-GTP exchange reaction of small GTP-binding proteins, which are involved in vesicular trafficking of molecules between cellular organelles. By inhibiting GDI2, this compound can modulate cellular processes and potentially exert antitumor effects .
相似化合物的比较
Gdi1-IN-1: Another inhibitor of GDP-dissociation inhibitor alpha (GDI1) with similar inhibitory activity.
Gdi3-IN-1: Inhibitor of GDP-dissociation inhibitor gamma (GDI3) with distinct molecular targets.
Uniqueness: Gdi2-IN-1 is unique in its specific inhibition of GDP-dissociation inhibitor beta (GDI2) and its demonstrated antitumor efficacy in pancreatic cancer models. This specificity and efficacy make it a valuable tool for studying GDI2-related pathways and developing potential therapeutic agents .
属性
分子式 |
C43H50N4O3 |
|---|---|
分子量 |
670.9 g/mol |
IUPAC 名称 |
(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methyl]-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C43H50N4O3/c1-28-7-9-34(10-8-28)24-46-25-38(44-45-46)22-43(48)21-33(6)47-12-11-37-19-41(49-26-35-15-29(2)13-30(3)16-35)42(20-39(37)40(47)23-43)50-27-36-17-31(4)14-32(5)18-36/h7-10,13-20,25,33,40,48H,11-12,21-24,26-27H2,1-6H3/t33-,40+,43+/m0/s1 |
InChI 键 |
VMDYAOMWCBZIDZ-SDSZBHTQSA-N |
手性 SMILES |
C[C@H]1C[C@](C[C@H]2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CC7=CC=C(C=C7)C)O |
规范 SMILES |
CC1CC(CC2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CC7=CC=C(C=C7)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)
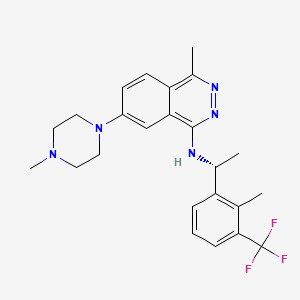

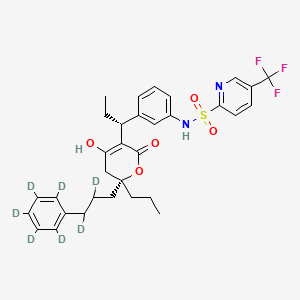
![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)
![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide](/img/structure/B12376579.png)

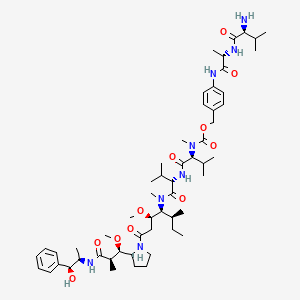
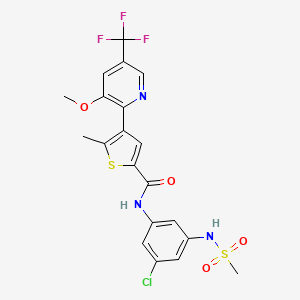
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)
